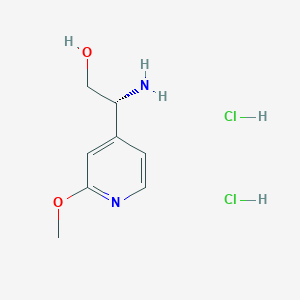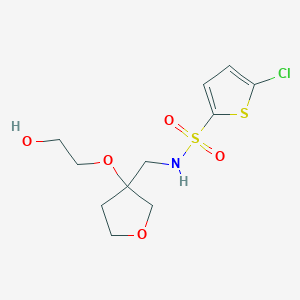
5-chloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)thiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It’s an important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . Pyrrolidine, a five-membered ring with a nitrogen atom, is also widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
Thiophene was discovered as a contaminant in benzene . The synthesis of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . As for pyrrolidine, the synthetic strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . The structure of pyrrolidine allows for efficient exploration of the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of thiophene and pyrrolidine derivatives are complex and varied. For example, the synthetic route to obtain certain pyrrolidine derivatives started with the reaction between maleic anhydride and aromatic amines .Physical And Chemical Properties Analysis
Thiophene is soluble in most organic solvents like alcohol and ether but insoluble in water . The physicochemical parameters of pyrrolidine allow for a greater chance of generating structural diversity .Scientific Research Applications
Carbonic Anhydrase Inhibition for Glaucoma Treatment
5-chloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)thiophene-2-sulfonamide and its derivatives have been investigated for their potential as carbonic anhydrase inhibitors, particularly for their topical ocular hypotensive activity in glaucoma models. By varying the 5-substituents to optimize inhibitory potency against carbonic anhydrase and water solubility, these compounds aim to minimize pigment binding in the iris, making them suitable for treating glaucoma (Prugh et al., 1991).
Cytotoxicity Studies
The compound has also been studied in the context of its cytotoxic effects. Aminomethylselenopheno[3,2-b]thiophene sulfonamides, related to the chemical structure of interest, have been synthesized and their cytotoxicity was evaluated against various cell lines including HT-1080 (human fibrosarcoma) and MCF-7 (human breast adenocarcinoma), highlighting the compound's potential in cancer research (Arsenyan, Rubina, & Domracheva, 2016).
Antiviral Activity
Research into thiophene sulfonamide derivatives has uncovered potential antiviral properties. Specifically, 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives have shown some activity against the tobacco mosaic virus, indicating the broader antiviral applicability of compounds within this class (Chen et al., 2010).
Antibacterial and Urease Inhibition
Thiophene sulfonamide derivatives have been synthesized and tested for their antibacterial activity and urease inhibition properties. This research is pivotal for developing new antimicrobial agents and understanding the mechanisms of urease inhibition, which is crucial for agricultural and medical applications (Noreen et al., 2017).
Mechanism of Action
Thiophene and its substituted derivatives have been reported to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Future Directions
properties
IUPAC Name |
5-chloro-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO5S2/c12-9-1-2-10(19-9)20(15,16)13-7-11(18-6-4-14)3-5-17-8-11/h1-2,13-14H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJDAHVOMCYTBEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNS(=O)(=O)C2=CC=C(S2)Cl)OCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

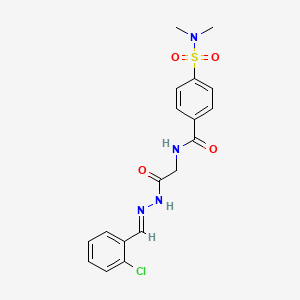
![(2-(ethylthio)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2458628.png)
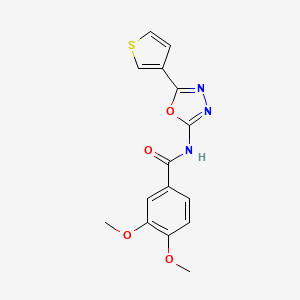
![cyclohexyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2458635.png)
![(1R,4S,5R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B2458636.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2458637.png)
![N1-(4-methoxybenzyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2458638.png)
![N'-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]oxamide](/img/structure/B2458639.png)
![7-(4-Ethoxyphenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2458640.png)
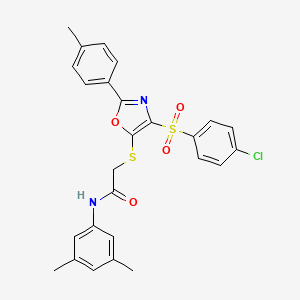
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-4,6-difluorobenzo[d]thiazole](/img/structure/B2458642.png)
![N-[5-[2-(2,5-dimethylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2458643.png)

